molecular formula C12H10BrF2NO2 B1413877 Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate CAS No. 1805404-12-9

Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate

Cat. No. B1413877
CAS RN: 1805404-12-9
M. Wt: 318.11 g/mol
InChI Key: VSKPBBRCOHBSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate, also known as 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate, is an organic compound that is widely used in scientific research. It is used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate is not fully understood. However, it is believed to act as an inhibitor or activator of certain biochemical processes. It is thought to interact with proteins and enzymes, as well as other cellular components. Additionally, it is believed to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
Ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory and anti-cancer properties, as well as immunomodulatory effects. Additionally, it has been found to be involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The use of ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, and it has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and its use should be done with caution. Additionally, it is not water-soluble, and it can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate. It could be used in combination with other compounds to create more potent drugs. It could also be used in the development of new synthetic methods, as well as in the synthesis of new compounds. Additionally, it could be used in the study of biochemical and physiological processes, as well as in the development of new therapeutic agents. Finally, it could be used in the development of new diagnostic tools and therapeutics.

Scientific Research Applications

Ethyl Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetateano-2-(difluoromethyl)phenylacetate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. It has also been used in drug development, as it can be used to form drug-like molecules with desired properties. Additionally, it has been used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cells and tissues.

properties

IUPAC Name

ethyl 2-[5-bromo-4-cyano-2-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-4-10(13)8(6-16)3-9(7)12(14)15/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKPBBRCOHBSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.